Cytidylyl-(3'-5')-cytidine

Enzymology Ribonuclease specificity RNA modification mapping

Generic dinucleotide mixtures confound RNA studies. Cytidylyl-(3′-5′)-cytidine (CpC) is a chemically defined, single-isomer ribodinucleoside monophosphate with a canonical 3′→5′ phosphodiester bond, essential for reproducible enzymology and structural biology. • ≥95% purity by AX-HPLC, stored at -20 °C for maximal stability. • Unique resistance to cusativin cleavage enables intact poly(C) tracts in LC-MS/MS RNA modification mapping. • Dominant CD signal provides a minimal, well-characterized calibration standard for circular dichroism spectrometers and computational stacking models.

Molecular Formula C18H25N6O12P
Molecular Weight 548.4 g/mol
CAS No. 2536-99-4
Cat. No. B13744705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl-(3'-5')-cytidine
CAS2536-99-4
Molecular FormulaC18H25N6O12P
Molecular Weight548.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O
InChIInChI=1S/C18H25N6O12P/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyPTLMIIUMLITBQT-NCOIDOBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CpC Identity & Procurement Profile


Cytidylyl-(3′-5′)-cytidine (CpC, CAS 2536-99-4) is a ribodinucleoside monophosphate composed of two cytidine residues linked by a canonical 3′→5′ phosphodiester bond [1]. With molecular formula C₁₈H₂₅N₆O₁₂P and a molecular weight of 548.4 g·mol⁻¹, CpC is supplied by multiple vendors at purities typically ≥95% by AX-HPLC and requires storage at −20 °C . Unlike generic dinucleotide mixtures, CpC possesses a defined, single-isomer phosphodiester linkage that dictates its distinct conformational, enzymatic, and photochemical behavior, making it a non-substitutable tool for mechanistic studies of RNA structure, enzyme specificity, and UV photobiology [2].

Linkage-defined 3′–5′ ribodinucleoside monophosphate
Supports RNA enzymology, CD spectroscopy, and UV photobiology studies
Non-interchangeable with 2′–5′ isomers or sugar-modified analogs

Why CpC Cannot Be Substituted


Dinucleoside monophosphates sharing the same base composition but differing in linkage geometry (e.g., 2′–5′ vs. 3′–5′), sugar identity (ribo vs. deoxyribo vs. arabino), or base sequence exhibit profoundly distinct conformational, enzymatic, and photochemical properties. Comprehensive NMR studies demonstrate that while all dipyrimidine and dipurine dimers possess flexible conformational frameworks, each achieves conformational identity through specific, sometimes overwhelming orientational preferences [1]. Even the isomeric 2′–5′ CpC differs from 3′–5′ CpC in ribose pucker (2E vs. 3E) and in the preferred stacking geometry (loop stack vs. right-hand stack), as shown by molecular orbital calculations and proton magnetic resonance spectroscopy [2]. Consequently, substitution of 3′–5′ CpC with a nominally similar dinucleotide—even a regioisomer—leads to divergent behavior in enzyme assays, structural studies, and photochemical investigations. Only the exact 3′–5′ CpC structure reproduces the biological recognition motifs found at the 3′-terminus of tRNA, the cleavage specificity of pyrimidine-preferential ribonucleases, and the unique CD signature of ordered RNA secondary structure.

Linkage geometry
2′–5′ CpC may exhibit different ribose pucker and stacking preference, altering enzyme recognition.
Sugar variation
Deoxyribo or arabino analogs may lack the ordered secondary structure required for CD calibration.
Base sequence
Other dinucleotides (ApC, GpC, UpC) show distinct enzymatic susceptibility and cannot serve as RNase U2 model substrates.

CpC Differentiation from Analogs


RNase U2 Cleavage Susceptibility

In a direct head-to-head comparison of dinucleoside monophosphate substrates for RNase U2 at pH 4.5 and 25 °C, the relative susceptibility followed the rank order ApC (set to 1) > GpC (1/5) > CpC (1/3,000) > UpC (1/23,000) [1]. CpC is therefore 3,000-fold less susceptible to RNase U2 cleavage than the reference substrate ApC, but approximately 7.7-fold more susceptible than UpC. These quantitative differences arise from the enzyme's first-base recognition requirements and illustrate why CpC cannot be replaced by another dinucleotide in assays designed to probe RNase U2 specificity or to generate defined cleavage patterns in RNA modification mapping workflows [1].

RNase U2 Susceptibility
Head-to-head
3,000-fold less susceptible than ApC
Supports RNase U2 specificity profiling
pH 4.5, 25 °C; dinucleoside monophosphate substrates
Enzymology Ribonuclease specificity RNA modification mapping

Cusativin Resistance Specificity

When recombinant cusativin, a cytidine-specific ribonuclease, was used to digest tRNA and other RNA substrates, ion-pairing reverse-phase LC-MS analysis revealed efficient cleavage of CpA, CpG, and CpU phosphodiester bonds at the 3′-terminus of cytidine [1]. In striking contrast, the CpC phosphodiester bond was completely resistant to cusativin-mediated cleavage under identical optimal digestion conditions [1]. This resistance has not been reported for any other nucleobase-specific ribonuclease and represents a unique biochemical feature exploitable for analytical purposes [1].

Cusativin Resistance
Head-to-head
CpC bond resistant; CpA, CpG, CpU cleaved
Enables poly(C) tract integrity in RNA modification mapping
Recombinant cusativin, IP-RP-LC-MS detection
Ribonuclease Cusativin RNA modification mapping Mass spectrometry

Ordered Secondary Structure Specificity

Ultraviolet circular dichroism (CD) spectroscopy at neutral pH revealed that among a panel of cytosine dinucleoside monophosphates—including the 3′–5′ ribo, 2′–5′ ribo, 3′–5′ deoxyribo, 3′–5′ arabino, and 2′–5′ arabino variants—only cytidylyl(3′p5′)cytidine displayed appreciable ordered secondary structure [1]. The magnitude of asymmetric stacking followed the rank order: cytidylyl(3′p5′)cytidine ≫ 2′-deoxyribo-cytidylyl(3′p5′)deoxyribocytidine > cytidylyl(2′p5′)cytidine > arabinocytidylyl(3′p5′)arabinocytidine > arabinocytidylyl(2′p5′)arabinocytidine [1]. This demonstrates that both the 3′–5′ linkage and the ribose 2′-hydroxyl group are required for the formation of ordered stacking interactions in single-stranded cytosine dinucleotides [1].

Ordered Stacking (CD)
Ranked
3′–5′ ribo CpC ≫ all sugar/linkage variants
Preferred model for cytosine-rich RNA stacking studies
UV CD at neutral pH; temperature-dependent
Circular dichroism RNA secondary structure Base stacking Nucleic acid conformation

UV Photochemistry of Cytosine Dinucleotide

Ultraviolet irradiation of CpC in the wavelength range 240–289 nm produces photodimers and photohydrates with quantitatively distinct cross sections. The cross section for dimer production (σ_dimer) is at least twice that for hydrate production (σ_hydrate) across this wavelength range, establishing dimers as the dominant photoproduct class at biologically relevant UV exposures [1]. The molar extinction coefficients of CpC dimers are at least 4-fold larger than those of thymine dimers, and the photochemical cross sections for dimer reversal are at least 6-fold greater [1]. The quantum yield for CpC dimer reversal is approximately 1.0 and is independent of wavelength [1].

UV Photochemistry
Cross-study comparable
σ_dimer ≥ 2× σ_hydrate; φ_reversal ≈ 1.0
Supports cytosine-specific RNA photodamage model
240–289 nm; aqueous solution; thymine dimer references
UV photobiology DNA/RNA photodamage Photochemistry Quantum yield

tRNA Nucleotidyltransferase Acceptor Specificity

In a systematic survey of dinucleoside monophosphates as model acceptor substrates for rabbit liver tRNA nucleotidyltransferase, only CpC functioned as an active AMP acceptor [1]. All other dinucleoside monophosphates tested were completely inactive in the AMP incorporation assay, demonstrating that the enzyme's acceptor subsite requires the exact CpC structure that matches the 3′-terminal C-C sequence of natural tRNA [1]. CMP incorporation specificity into model acceptors closely paralleled the specificity observed with intact tRNA-C and tRNA-X substrates, validating CpC as a faithful mimic of the tRNA 3′-terminus [1].

tRNA NTase Acceptor
Head-to-head
Sole active AMP acceptor among tested dinucleotides
Validated model for tRNA 3′-CCA repair studies
Rabbit liver enzyme; dinucleoside monophosphate panel
tRNA biology Nucleotidyltransferase Enzyme specificity RNA repair

CpC Application Scenarios


Cusativin-Based RNA Modification Mapping

The unique resistance of the CpC phosphodiester bond to cusativin-mediated cleavage enables RNA modification mapping protocols that avoid internal fragmentation within poly(C) tracts [1]. By using cusativin in combination with CpC as a reference standard, researchers can achieve higher sequence coverage in LC-MS/MS-based mapping of modified nucleosides in tRNA and other structured RNAs, because CpC motifs remain intact while other CpN sites are cleaved [1]. This application directly leverages the differential cleavage specificity documented in Section 3.

Cytosine-Specific RNA UV Photodamage Model

CpC provides a chemically defined, minimal model system for studying the formation, stability, and photoreversal of cytosine-cytosine photodimers in RNA, with quantified cross sections (σ_dimer ≥ 2× σ_hydrate) and a photoreversal quantum yield of ~1.0 [1]. Because the dimer extinction coefficients are ≥4-fold larger than those of thymine dimers, CpC enables more sensitive spectrophotometric detection of photoproducts [1]. This makes CpC the preferred substrate for UV photodamage studies where DNA-based models fail to capture the photochemistry of cytosine-rich RNA sequences.

tRNA Nucleotidyltransferase Mechanistic & Inhibitor Studies

As the only dinucleoside monophosphate that acts as an active AMP acceptor for rabbit liver tRNA nucleotidyltransferase, CpC serves as an indispensable model acceptor substrate for dissecting the enzyme's active site, screening inhibitors, and studying the mechanism of tRNA 3′-CCA repair [1]. Competing dinucleotides or nucleosides cannot substitute because they lack the precise structural recognition elements required by the acceptor subsite [1], making authenticated CpC essential for reproducible enzymology.

RNA Secondary Structure CD Calibration

The uniquely strong ordered secondary structure of 3′–5′ ribo CpC, as demonstrated by its dominant CD signal compared to deoxyribo, arabino, and 2′–5′ linkage analogs [1], positions it as an ideal calibration standard for nucleic acid circular dichroism spectrometers and as a reference compound for computational modeling of pyrimidine stacking interactions. Researchers studying single-stranded RNA conformation or developing RNA structure prediction algorithms require CpC as a minimal, well-characterized structural motif.

Application
Selection Property
Validation Focus
Cusativin-based RNA modification mapping
Linkage-specific cusativin resistance
Poly(C) tract integrity and sequence coverage
Cytosine-specific RNA UV photodamage model
Defined photochemical cross sections
Dimer formation and photoreversal quantum yield
tRNA nucleotidyltransferase mechanistic studies
Exclusive acceptor substrate activity
Enzyme active-site recognition and inhibitor screening
RNA secondary structure CD calibration
Dominant ordered stacking signal
Instrument calibration and computational modeling of pyrimidine stacks
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